4-Hydroxy-2-nitrobenzaldehyde

Catalog No.
S1894044
CAS No.
90151-04-5
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-nitrobenzaldehyde

CAS Number

90151-04-5

Product Name

4-Hydroxy-2-nitrobenzaldehyde

IUPAC Name

4-hydroxy-2-nitrobenzaldehyde

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-4,10H

InChI Key

PTVFUHTYJLKEDZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C=O

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C=O

4-Hydroxy-2-nitrobenzaldehyde (CAS 90151-04-5) is a highly specialized, bifunctional aromatic building block primarily procured for the synthesis of 6-substituted indoles, self-immolative linkers (SILs), and targeted prodrugs [1]. Featuring a formyl group, an ortho-nitro group, and a meta-hydroxy group, this compound provides the exact substitution pattern required for reductive cyclization into 6-hydroxyindole derivatives[2]. Its dual functionality allows for orthogonal reactivity: the ortho-nitrobenzaldehyde motif serves as the classic cyclization or immolation trigger, while the free phenolic hydroxyl enables direct conjugation, functionalization, or tethering without requiring harsh deprotection steps. It is a critical starting material in the development of enzyme-prodrug therapies, novobiocin analogues, and complex pharmaceutical intermediates.

Substituting 4-hydroxy-2-nitrobenzaldehyde with closely related analogs fundamentally disrupts downstream synthetic pathways. Using the unsubstituted 2-nitrobenzaldehyde prevents the installation of the C6-oxygenation essential for serotonin analogs and specific kinase degraders [1]. Attempting to use the methoxy analog (4-methoxy-2-nitrobenzaldehyde) forces a late-stage demethylation step (e.g., using boron tribromide), which typically suffers from moderate yields and can degrade sensitive functional groups . Furthermore, buyers cannot simply synthesize the target compound via direct nitration of 4-hydroxybenzaldehyde, as the directing effects of the phenol and formyl groups exclusively yield the 3-nitro isomer (4-hydroxy-3-nitrobenzaldehyde). Consequently, direct procurement of the pure 4-hydroxy-2-nitro isomer is mandatory to bypass complex de novo synthesis and ensure regiospecific cyclization.

Absolute Regiocontrol for 6-Substituted Indole Synthesis

The position of the hydroxyl group on the nitrobenzaldehyde precursor directly dictates the substitution pattern of the resulting indole upon reductive cyclization. Utilizing 4-hydroxy-2-nitrobenzaldehyde exclusively yields 6-substituted indoles (e.g., 6-hydroxyindole or 6-acyloxyindole) [1]. In contrast, using 5-hydroxy-2-nitrobenzaldehyde yields 5-substituted indoles, and 3-hydroxy-2-nitrobenzaldehyde yields 7-substituted indoles. Procuring the exact 4-hydroxy isomer is therefore non-negotiable for targeting the C6 position.

Evidence DimensionIndole substitution position upon cyclization
Target Compound DataYields exclusively 6-substituted indoles.
Comparator Or Baseline5-Hydroxy-2-nitrobenzaldehyde (yields 5-substituted indoles).
Quantified Difference100% positional shift of the hydroxyl group on the resulting heterocycle.
ConditionsReductive cyclization (e.g., Baeyer-Drewsen or Leimgruber-Batcho conditions).

Procuring the exact 4-hydroxy isomer is the only way to directly encode the C6-oxygenation into the indole core without relying on low-yield, late-stage C-H functionalization.

Yield Optimization via Direct Phenolic Conjugation

Procuring the free phenol (4-hydroxy-2-nitrobenzaldehyde) allows for direct O-alkylation or linker attachment in a single step, achieving yields up to 98% under mild basic conditions (e.g., Ag2O/MeCN or K2CO3/DMF) [1]. If a buyer instead procures 4-methoxy-2-nitrobenzaldehyde, they must perform a harsh demethylation step (e.g., BBr3 in DCM at 0 °C) prior to conjugation, which typically proceeds with only a ~61% yield .

Evidence DimensionYield and step-count for linker attachment
Target Compound DataDirect conjugation in 1 step (up to 98% yield).
Comparator Or Baseline4-Methoxy-2-nitrobenzaldehyde requires prior BBr3 demethylation (~61% yield).
Quantified DifferenceEliminates one synthetic step and avoids a ~39% yield loss associated with harsh ether cleavage.
ConditionsBase-mediated conjugation vs. BBr3-mediated demethylation.

Utilizing the free phenol streamlines the synthesis of complex prodrugs and PROTACs, improving overall route yield and protecting sensitive downstream moieties.

Bypassing Direct Nitration Bottlenecks

A common procurement mistake is assuming 4-hydroxy-2-nitrobenzaldehyde can be easily synthesized in-house from cheap 4-hydroxybenzaldehyde. However, in electrophilic aromatic substitution, both the activating hydroxyl group and the deactivating formyl group strongly direct nitration to the 3-position [1]. Consequently, direct nitration yields exclusively 4-hydroxy-3-nitrobenzaldehyde, with effectively 0% of the required 2-nitro isomer. Procuring the >97% pure 4-hydroxy-2-nitrobenzaldehyde is required to bypass this structural inaccessibility.

Evidence DimensionAccess to the 2-nitro substitution pattern
Target Compound DataProcured as >97% pure 4-hydroxy-2-nitrobenzaldehyde.
Comparator Or BaselineDirect nitration of 4-hydroxybenzaldehyde (yields 0% of the target 2-nitro isomer).
Quantified DifferenceComplete divergence in isomeric outcome due to ortho/para directing effects.
ConditionsStandard electrophilic aromatic nitration conditions.

Buyers must procure this specific isomer because it cannot be synthesized in a single step from cheap precursors, preventing costly multi-step in-house synthesis.

Kinetic Activation in Enzyme-Prodrug Therapy

In the design of self-immolative linkers (SILs), 4-hydroxy-2-nitrobenzaldehyde provides the essential ortho-nitro group required for rapid electronic cascade release. Glucuronide prodrugs engineered with this specific nitro-containing SIL achieve near-complete bioconversion and payload release within 2 hours in the presence of β-glucuronidase[1]. Linkers lacking this precise push-pull electronic system exhibit significantly slower or completely stalled release kinetics.

Evidence DimensionProdrug bioconversion / release kinetics
Target Compound DataNear-complete prodrug conversion within 2 hours.
Comparator Or BaselineNon-nitro substituted benzyl alcohol linkers (exhibit delayed or negligible release).
Quantified DifferenceRapid, near-complete payload release vs. negligible or delayed release.
Conditionsβ-glucuronidase mediated cleavage of self-immolative glucuronide prodrugs.

The specific ortho-nitrobenzaldehyde motif is structurally essential for designing responsive, localized therapies that require rapid drug release upon enzymatic activation.

Synthesis of 6-Substituted Indole Derivatives

4-Hydroxy-2-nitrobenzaldehyde is the premier choice for synthesizing 6-hydroxyindole, 6-acyloxyindoles, and 6-benzyloxyindoles via reductive cyclization. It serves as a critical intermediate for serotonin analogs and specialized kinase inhibitors, directly encoding the C6-oxygenation without late-stage functionalization [1].

Development of Self-Immolative Linkers (SILs)

The compound is highly suited for constructing glucuronide-based prodrugs and antibody-drug conjugates (ADCs). The ortho-nitro group enables rapid, enzyme-triggered payload release, making it a foundational building block for localized enzyme-prodrug therapies (EPT) [2].

PROTAC and Targeted Degrader Construction

Used as a bifunctional tethering building block (e.g., in IRAK-4 degraders), where the free phenolic hydroxyl allows for direct attachment to target-binding ligands without disrupting the core pharmacophore or requiring harsh deprotection steps [3].

Synthesis of Novobiocin Analogues

Acts as a foundational starting material for assembling neuroprotective and autoimmune-modulating novobiocin derivatives, leveraging its unique 1,2,4-substitution pattern to build complex functionalized coumarin and quinolinone scaffolds [4].

XLogP3

0.9

Wikipedia

4-Hydroxy-2-nitrobenzaldehyde

Dates

Last modified: 08-16-2023

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